molecular formula C7H11N3OS B3198240 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1011349-32-8

6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B3198240
CAS RN: 1011349-32-8
M. Wt: 185.25 g/mol
InChI Key: YDNRNRHWIJXOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as AITC, is a heterocyclic organic compound. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several advantages for lab experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. It has also been shown to have low toxicity, making it a safe compound for use in experiments. However, one limitation of 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore its potential applications in material science, such as the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its effects on various biological processes.
Conclusion:
In conclusion, 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis can be achieved through various methods, and it has been extensively studied for its potential therapeutic properties. 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects and has several advantages for use in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.

Scientific Research Applications

6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicine, 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a natural pesticide due to its insecticidal and fungicidal properties. In material science, 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.

properties

IUPAC Name

6-amino-1-propan-2-yl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNRNRHWIJXOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)NC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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